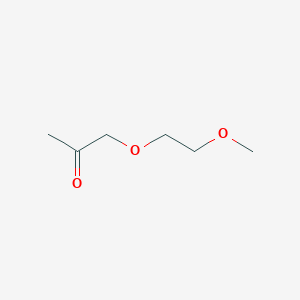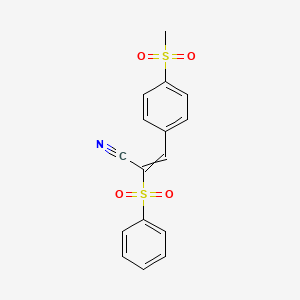
4-Fluorobenzil
Descripción general
Descripción
“4-Fluorobenzil” is a typo or a less common name, as most of the search results refer to compounds such as “4-Fluorobenzyl chloride” and "4-Fluorobenzyl bromide" . These compounds are used in various chemical reactions and have specific physical and chemical properties .
Synthesis Analysis
The synthesis of “4-Fluorobenzil” or related compounds like “4-Fluorobenzyl chloride” and “4-Fluorobenzyl bromide” is not explicitly mentioned in the search results .
Molecular Structure Analysis
The molecular structure of “4-Fluorobenzil” or related compounds is not explicitly mentioned in the search results .
Chemical Reactions Analysis
“4-Fluorobenzil” or related compounds like “4-Fluorobenzyl cyanide” are used in various chemical reactions. For example, 4-Fluorobenzyl cyanide has been used to improve the interfacial kinetics in lithium-ion batteries .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluorobenzil” or related compounds like “4-Fluorobenzyl chloride” include a clear colourless to light yellow liquid form, a refractive index of n20/D 1.513 (lit.), a boiling point of 82 °C/26 mmHg (lit.), and a density of 1.207 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Application in Lithium-Ion Batteries
- Summary of Application: 4-Fluorobenzil cyanide (FBCN), a derivative of 4-Fluorobenzil, is used as a solvent in lithium-ion batteries (LIBs). It’s designed to construct a bulky coordination structure with Li+, which weakens ion–dipole interaction (Li+ –solvents) but promotes coulombic attraction (Li+ –anions) at a normal Li salt concentration .
- Methods of Application: The application involves using 4-Fluorobenzil cyanide as a solvent in the electrolyte of LIBs. The steric hindrance and weak Lewis basic center of FBCN allow it to form a bulky coordination structure with Li+, which alters the solvation structure and improves the interfacial kinetics .
- Results or Outcomes: The use of FBCN as a solvent has been shown to reduce the interfacial barrier in LIBs, leading to improved rate performance. This was demonstrated in LiFePO4//graphite pouch cells .
Application in Stroke Treatment
- Summary of Application: A derivative of 4-Fluorobenzil, Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate, has been studied for its protective effects on ischemic stroke .
- Results or Outcomes: The outcomes of these studies are not explicitly stated in the available resources. However, the title suggests that the compound may have protective effects on ischemic stroke .
Application in Stroke Treatment
- Summary of Application: A derivative of 4-Fluorobenzil, Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate, has been studied for its protective effects on ischemic stroke .
- Results or Outcomes: The outcomes of these studies are not explicitly stated in the available resources. However, the title suggests that the compound may have protective effects on ischemic stroke .
Safety And Hazards
Direcciones Futuras
There are several potential future directions for research on “4-Fluorobenzil” or related compounds. One area of interest is its potential use as a therapeutic agent for cancer treatment . Further studies are needed to fully understand the mechanism of action of these compounds and their potential applications.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQPFVOJZNRINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzil | |
CAS RN |
3834-66-0 | |
| Record name | 4-Fluorobenzil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)

![3-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364447.png)





![2-[[4-(Cyclohexylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364466.png)

![2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364477.png)
